molecular formula C16H13FN2O4S B2923713 1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,3-dihydro-1-benzazepine CAS No. 2411317-74-1

1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,3-dihydro-1-benzazepine

Cat. No. B2923713
CAS RN: 2411317-74-1
M. Wt: 348.35
InChI Key: DZVDPTWRJNORTF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The benzazepine and pyridine rings are aromatic, meaning they have a special stability due to delocalized electrons. The fluorosulfonyloxy group is a good leaving group, and the carbonyl group is polar, which could have implications for the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be inferred from its structure. For example, the presence of the aromatic rings suggests that the compound is likely relatively stable and may be resistant to oxidation. The polar carbonyl group and the electronegative fluorine atom could mean the compound has a dipole moment, which would affect its solubility and boiling point .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and cannot be predicted from the chemical structure alone .

Future Directions

Future research on this compound could involve exploring its synthesis and reactivity, as well as investigating potential biological activity. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

1-(5-fluorosulfonyloxypyridine-3-carbonyl)-2,3-dihydro-1-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4S/c17-24(21,22)23-14-9-13(10-18-11-14)16(20)19-8-4-3-6-12-5-1-2-7-15(12)19/h1-3,5-7,9-11H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVDPTWRJNORTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2C=C1)C(=O)C3=CC(=CN=C3)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,3-dihydro-1-benzazepine

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